InChI=1S/C8H12ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2
.
Allidochlor is synthesized from diallylamine and chloroacetyl chloride, which are both commercially available chemicals. The compound falls under the category of organochlorine pesticides, which are known for their chlorine content and persistent environmental behavior. Its classification includes:
The synthesis of Allidochlor involves a two-step reaction process:
Allidochlor participates in several chemical reactions that are relevant for its function as a pesticide:
The degradation pathways often involve photolytic processes where the compound breaks down into smaller molecules through light exposure, significantly reducing its environmental impact over time .
Allidochlor acts primarily by inhibiting the growth of target pests through interference with their neurological functions. It binds to specific receptors in pest organisms, disrupting normal physiological processes.
Research indicates that Allidochlor exhibits a high level of toxicity towards certain insects while being less harmful to beneficial organisms, making it suitable for selective pest control .
Allidochlor is primarily used in agriculture as a pesticide for various crops. Its applications include:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0